Orthogonal Cross-Coupling Reactivity Gradient
The target compound enables two consecutive, site‑specific Suzuki couplings by exploiting the ca. 10⁴‑fold rate advantage of C‑I over C‑Br oxidative addition to Pd(0) [1][2]. In 4‑bromo‑3‑fluoro‑2‑iodoaniline, the iodine at the ortho position reacts exclusively under mild conditions (e.g., Pd(PPh₃)₄, RT, aqueous Na₂CO₃), leaving the para‑bromine intact for a subsequent coupling at elevated temperature. By contrast, 4‑bromo‑3‑fluoroaniline (CAS 656‑65‑5) offers only a single reactive C–Br site, and 4‑iodoaniline (CAS 540‑38‑1) offers only a single reactive C–I site; neither can deliver two orthogonal coupling steps without additional halogenation‑dehalogenation sequences [3].
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) (C–I vs. C–Br) |
|---|---|
| Target Compound Data | C‑I oxidative addition rate (k_rel ~1; reference); C‑Br oxidative addition rate (k_rel ~10⁻⁴) [1] |
| Comparator Or Baseline | 4‑Bromo‑3‑fluoroaniline: only C‑Br site (k_rel ~10⁻⁴); 4‑Iodoaniline: only C‑I site (k_rel ~1) |
| Quantified Difference | C‑I is ca. 10,000× more reactive than C‑Br [1] |
| Conditions | Pd(PPh₃)₄, benzene or toluene, 25–80 °C (classic model system) |
Why This Matters
A procurement decision based solely on price per gram ignores the synthetic step‑count advantage: the tri‑halogenated scaffold can replace two separate mono‑halogenated building blocks, reducing overall synthesis time and waste.
- [1] Fitton, P.; Rick, E. A. The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). J. Organomet. Chem. 1971, 28, 287–291. View Source
- [2] Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Mill Valley, CA, 2010; Chapter 9. View Source
- [3] PubChem. Compound Summary for CID 69412 – 4-Bromo-3-fluoroaniline and Compound Summary for CID 12277 – 4-Iodoaniline. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-23). View Source
